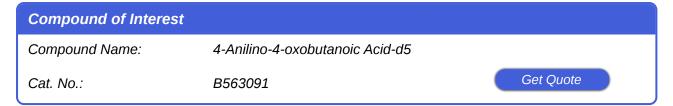


Technical Guide: 4-Anilino-4-oxobutanoic Acidd5 for Research Applications

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This technical guide provides a comprehensive overview of **4-Anilino-4-oxobutanoic Acid-d5**, a deuterated isotopologue of a Vorinostat metabolite. It is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in bioanalytical studies. This document outlines its chemical and physical properties, detailed experimental protocols for its analysis, and relevant metabolic context.

Certificate of Analysis Summary

While a single, universal Certificate of Analysis is not available, the following tables summarize the typical specifications and properties for **4-Anilino-4-oxobutanoic Acid-d5** based on data from various suppliers.

Identity and Chemical Properties



Parameter	Value
Chemical Name	4-oxo-4-((phenyl-d5)amino)butanoic acid
Synonyms	4-Anilino-d5-4-oxobutanoic Acid, 4-Oxo-4- (Phenyl-2,3,4,5,6-d5-amino)butanoic acid
CAS Number	840529-98-8[1][2]
Molecular Formula	C10H6D5NO3[2][3]
Molecular Weight	198.23 g/mol [1][2][3]
Appearance	Off-White to White Solid[2][3]
Solubility	Soluble in Methanol[3][4]

Quality Specifications

Parameter	Specification
Chemical Purity	≥95%[3]
Isotopic Enrichment	≥98% Deuterium[3]
Storage Conditions	2-8°C, under inert atmosphere[2]

Biological Context and Application

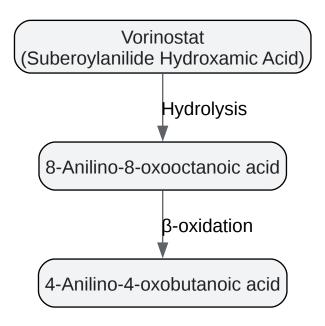
4-Anilino-4-oxobutanoic Acid-d5 is the stable isotope-labeled form of 4-Anilino-4-oxobutanoic acid, a pharmacologically inactive metabolite of the histone deacetylase inhibitor, Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA).[2][3][5][6] The metabolic pathway of Vorinostat involves hydrolysis and subsequent β -oxidation to yield this butanoic acid derivative. [3][5]

Due to its isotopic labeling, this compound is primarily intended for use as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), for the precise measurement of its unlabeled analogue in biological matrices.[3][7]

Metabolic Pathway of Vorinostat



The diagram below illustrates the formation of 4-Anilino-4-oxobutanoic acid from its parent drug, Vorinostat.



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Metabolic conversion of Vorinostat.

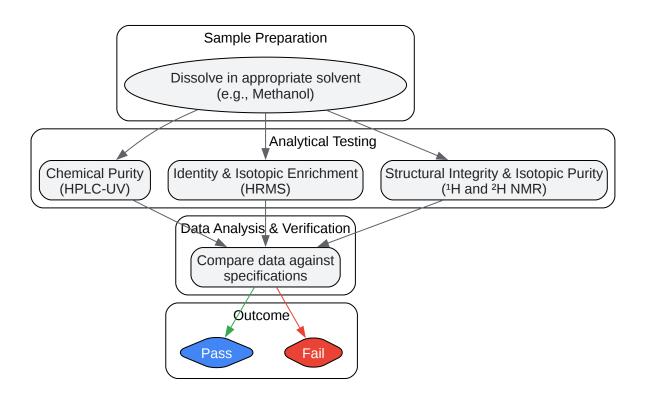
Experimental Protocols

The following sections detail the methodologies for verifying the identity, chemical purity, and isotopic enrichment of **4-Anilino-4-oxobutanoic Acid-d5**.

Quality Control Workflow

The overall workflow for the quality control analysis of a deuterated internal standard is depicted below. This process ensures the compound's suitability for its intended use in quantitative assays.





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Quality control workflow for deuterated standards.

Determination of Chemical Purity by HPLC

This method is designed to separate and quantify non-labeled or other impurities from the main compound.

- Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 μm particle size).
- Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile with 0.1% Trifluoroacetic Acid).



• Flow Rate: 1.0 mL/min.

Detection Wavelength: 220 nm.

Procedure:

- Prepare a stock solution of the analyte in methanol at a concentration of approximately 1 mg/mL.
- Prepare a working standard solution by diluting the stock solution to a concentration range suitable for linearity assessment (e.g., 0.5 to 100 μg/mL).
- o Inject a known volume (e.g., 10 μL) of the sample solution into the HPLC system.
- Record the chromatogram for a sufficient run time to allow for the elution of all potential impurities.
- Calculate the chemical purity by determining the area percentage of the main peak relative to the total area of all peaks detected.

Determination of Isotopic Enrichment by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the mass of the deuterated compound and determine the extent of deuterium incorporation.

- Instrumentation: Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap).
- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

Procedure:

- Prepare a dilute solution of the sample (e.g., 1-10 μ g/mL) in an appropriate solvent (e.g., methanol/water).
- Infuse the sample directly or inject it through the LC system into the mass spectrometer.



- Acquire the full scan mass spectrum in the relevant m/z range.
- Extract the ion chromatograms for the unlabeled (M+0) and the fully deuterated (M+5) species, as well as any intermediate deuterated forms (M+1 to M+4).
- Integrate the peak areas for each isotopic species.
- Calculate the isotopic enrichment by expressing the peak area of the desired deuterated species as a percentage of the sum of the areas of all isotopic peaks. Corrections for the natural abundance of isotopes in the molecule should be applied for high accuracy.

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure and the position of the deuterium labels.

- Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
- ¹H NMR (Proton NMR):
 - Dissolve an accurately weighed sample in a deuterated solvent (e.g., DMSO-d6).
 - Acquire the ¹H NMR spectrum.
 - The spectrum should show a significant reduction or absence of signals corresponding to the protons on the phenyl ring, confirming deuteration at these positions. Residual proton signals can be used to estimate the isotopic purity.
- ²H NMR (Deuterium NMR):
 - Dissolve the sample in a non-deuterated solvent (e.g., DMSO).
 - Acquire the ²H NMR spectrum.
 - The spectrum will show a signal at the chemical shift corresponding to the deuterated positions on the phenyl ring, providing direct evidence of the labeling. The chemical shifts in ²H NMR are equivalent to those in ¹H NMR.



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